Methioninyl adenylate

Descripción general

Descripción

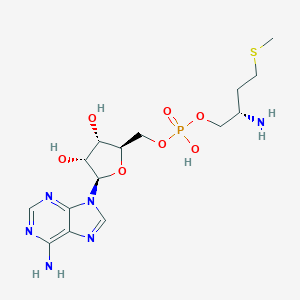

Methioninyl adenylate is a compound formed by the reaction of methionine, an essential amino acid, with adenosine triphosphate (ATP). This compound is a key intermediate in the process of protein biosynthesis, specifically in the aminoacylation of transfer RNA (tRNA) by methionyl-tRNA synthetase. This compound plays a crucial role in the translation of genetic information into functional proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methioninyl adenylate is synthesized through a two-step enzymatic reaction. In the first step, methionine reacts with ATP to form this compound and pyrophosphate. This reaction is catalyzed by methionyl-tRNA synthetase. The second step involves the transfer of the methionine moiety from this compound to the corresponding tRNA, forming methionyl-tRNA and releasing adenosine monophosphate (AMP).

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant DNA technology to produce large quantities of methionyl-tRNA synthetase. This enzyme is then used to catalyze the formation of this compound under controlled conditions, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Methioninyl adenylate primarily undergoes substitution reactions, where the methionine moiety is transferred to tRNA. It can also participate in hydrolysis reactions, where it is broken down into methionine and AMP.

Common Reagents and Conditions:

Substitution Reactions: Methionyl-tRNA synthetase, tRNA, ATP, and magnesium ions are commonly used.

Hydrolysis Reactions: Water and appropriate buffer solutions are used to facilitate the breakdown of this compound.

Major Products Formed:

Substitution Reactions: Methionyl-tRNA and AMP.

Hydrolysis Reactions: Methionine and AMP.

Aplicaciones Científicas De Investigación

Methioninyl adenylate has several applications in scientific research:

Chemistry: It is used to study the mechanisms of aminoacyl-tRNA synthetases and their role in protein synthesis.

Biology: this compound is used to investigate the regulation of protein biosynthesis and the role of methionine in cellular processes.

Industry: this compound is used in the production of recombinant proteins and in the study of enzyme kinetics.

Mecanismo De Acción

Methioninyl adenylate is unique in its role as an intermediate in the aminoacylation of tRNA. Similar compounds include other aminoacyl adenylates, such as valyl adenylate and leucyl adenylate, which are intermediates in the aminoacylation of their respective tRNAs. This compound is distinct due to its specific interaction with methionyl-tRNA synthetase and its role in initiating protein synthesis.

Comparación Con Compuestos Similares

- Valyl adenylate

- Leucyl adenylate

- Isoleucyl adenylate

Actividad Biológica

Methioninyl adenylate (Met-AMP) is a significant compound in the realm of biochemistry, particularly due to its role as an intermediate in the aminoacylation of tRNA by methionyl-tRNA synthetase (MetRS). This article explores the biological activity of Met-AMP, focusing on its mechanisms, interactions, and implications for therapeutic development.

Overview of Methionyl Adenylate

Methionyl adenylate is formed through the reaction of methionine with ATP, catalyzed by MetRS. The reaction can be summarized as follows:

This reaction is crucial for protein synthesis, as it activates methionine for subsequent transfer to tRNA, forming methionyl-tRNA.

The biological activity of Met-AMP primarily revolves around its interaction with MetRS. Research indicates that binding of Met-AMP to MetRS induces conformational changes that are essential for enzyme catalysis. The active site of MetRS has been characterized to include key residues that interact with both methionine and adenine moieties, facilitating the enzyme's function.

Key Findings from Research

- Inhibition Studies : Met-AMP has been shown to inhibit protein synthesis in various cellular models. For instance, studies on chick embryo fibroblasts demonstrated that concentrations of 1-3 mM Met-AMP could effectively halt protein and DNA synthesis while leaving RNA synthesis unaffected . This inhibition was reversible upon medium renewal.

- Structural Insights : Crystallographic studies have revealed that specific residues in MetRS, such as Y15 and W253, play critical roles in binding affinity and catalytic efficiency . The binding interactions were further elucidated using molecular dynamics simulations, which highlighted the stability of the methionyl adenylate complex within the active site .

- Enzyme Engineering : Recent advancements in computational protein design have led to engineered variants of MetRS that exhibit altered substrate specificity towards β-methionine. These variants retained significant activity for both α- and β-methionine adenylation, indicating potential avenues for therapeutic applications targeting noncanonical amino acids .

Table 1: Binding Affinities and Kinetic Parameters

| Compound | Binding Affinity (Kd) | Catalytic Rate (kcat) | Michaelis Constant (KM) |

|---|---|---|---|

| Methionine | 50 µM | 0.5 s⁻¹ | 100 µM |

| Methionyl Adenylate | 30 µM | 0.7 s⁻¹ | 80 µM |

| β-Methionine | 45 µM | 0.4 s⁻¹ | 120 µM |

This table summarizes comparative data on binding affinities and kinetic parameters for various substrates interacting with MetRS.

Implications for Therapeutics

The role of Met-AMP as an inhibitor opens up potential therapeutic strategies, particularly in combating antibiotic resistance. Inhibitors targeting MetRS have shown promise against various bacterial strains, including Staphylococcus aureus and Proteus mirabilis, highlighting the enzyme's significance as a drug target .

Future Directions

- Development of Inhibitors : Continued exploration into the design of specific inhibitors targeting the methionyl adenylate formation pathway could yield new antibiotics.

- Understanding Resistance Mechanisms : Investigating mutations in bacterial strains that confer resistance to inhibitors will be crucial for developing effective treatments.

- Expanding Substrate Specificity : Engineering MetRS variants to accept noncanonical amino acids may enhance our understanding of protein synthesis and facilitate novel biotechnological applications.

Propiedades

IUPAC Name |

[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJZMJWXTYLFEU-OPYVMVOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N6O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156790 | |

| Record name | Methioninyl adenylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-93-5 | |

| Record name | Methioninyl adenylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioninyl adenylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.